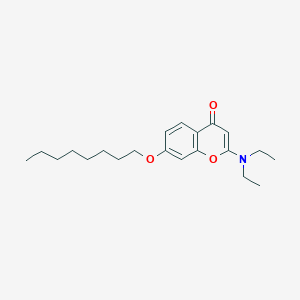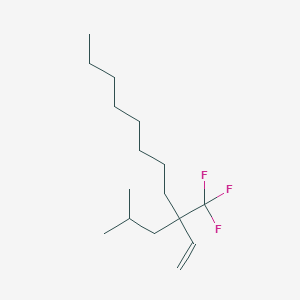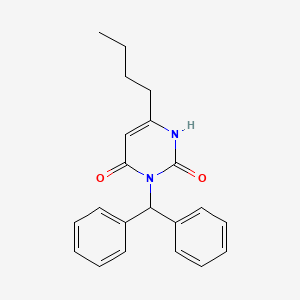![molecular formula C17H9NS B12547246 Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- CAS No. 144091-95-2](/img/structure/B12547246.png)
Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]-: is a heterocyclic aromatic organic compound It features a quinoline core structure with a 3-thienyl group attached via a 1,3-butadiynyl linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- typically involves the coupling of a quinoline derivative with a thienyl-substituted butadiyne. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as triethylamine or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions:
Oxidation: Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the hydrogenation of the butadiynyl linkage.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Brominated or nitrated quinoline derivatives.
科学的研究の応用
Chemistry: Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anti-cancer and anti-microbial agents. Its structural features allow for the modification and optimization of pharmacokinetic properties.
Industry: In the industrial sector, Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices.
作用機序
The mechanism of action of Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, in anti-cancer research, it may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth.
類似化合物との比較
Quinoline: A simpler structure without the thienyl and butadiynyl groups.
Thienyl-substituted Quinoline: Similar but lacks the butadiynyl linkage.
Butadiynyl-substituted Quinoline: Similar but lacks the thienyl group.
Uniqueness: Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- is unique due to the presence of both the thienyl and butadiynyl groups, which confer distinct electronic and structural properties
特性
CAS番号 |
144091-95-2 |
|---|---|
分子式 |
C17H9NS |
分子量 |
259.3 g/mol |
IUPAC名 |
3-(4-thiophen-3-ylbuta-1,3-diynyl)quinoline |
InChI |
InChI=1S/C17H9NS/c1(5-14-9-10-19-13-14)2-6-15-11-16-7-3-4-8-17(16)18-12-15/h3-4,7-13H |
InChIキー |
SPTJBKJGRKNBAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C#CC#CC3=CSC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol](/img/structure/B12547164.png)




![2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoyl chloride](/img/structure/B12547183.png)

![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tris(N,N-diethylaniline)](/img/structure/B12547194.png)
![[(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol](/img/structure/B12547196.png)

![9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]-](/img/structure/B12547205.png)
![8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12547207.png)
![(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol](/img/structure/B12547223.png)

